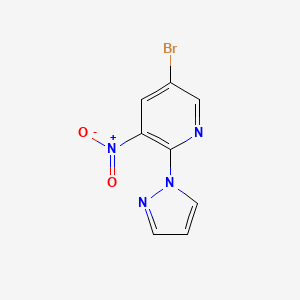

5-溴-3-硝基-2-(1H-吡唑-1-基)吡啶

描述

The compound "5-Bromo-3-nitro-2-(1H-pyrazol-1-yl)pyridine" is a brominated and nitrated pyrazolyl-pyridine derivative. This class of compounds is known for its potential in pharmaceutical chemistry due to the presence of the pyrazole and pyridine rings, which are common scaffolds in drug design. The bromo and nitro groups present in the compound suggest that it could be a key intermediate for further chemical modifications, potentially leading to the synthesis of compounds with biological activity.

Synthesis Analysis

The synthesis of related bromo-nitro-pyrazolyl-pyridine derivatives involves systematic approaches that may include condensation reactions, alkylation, and cyclization steps. For instance, the synthesis of novel 6-bromo-imidazo[4,5-b]pyridine derivatives involves the condensation of 5-Bromo-2,3-diaminopyridine with aromatic aldehydes, followed by alkylation reactions . Similarly, the synthesis of 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamides includes a reaction of pyrazole carbonyl chloride with substituted phenylhydroxyamines . These methods highlight the versatility of bromo-nitro-pyrazolyl-pyridine compounds as intermediates for the construction of complex molecular structures.

Molecular Structure Analysis

The molecular structure of bromo-nitro-pyrazolyl-pyridine derivatives is often elucidated using techniques such as X-ray crystallography, NMR spectroscopy, and DFT calculations. For example, the crystal and molecular structure of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine was investigated using single-crystal X-ray diffraction . Theoretical calculations, including DFT and TD-DFT methods, are also employed to understand the electronic structure and intermolecular interactions of these compounds .

Chemical Reactions Analysis

Bromo-nitro-pyrazolyl-pyridine derivatives can undergo various chemical reactions, which are essential for their functionalization and application in medicinal chemistry. The presence of reactive groups like bromo and nitro allows for subsequent transformations, such as Suzuki coupling reactions, which are commonly used to attach various aryl or heteroaryl groups to the core structure . The reactivity of these compounds can also be exploited in the synthesis of polyheterocyclic ring systems, as demonstrated by the construction of pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo-nitro-pyrazolyl-pyridine derivatives are influenced by their molecular structure. The presence of halogen atoms like bromine contributes to the density and melting point of these compounds. Intermolecular interactions, such as hydrogen bonding and π-π stacking, play a significant role in the crystal packing and stability of these molecules . The electronic properties, such as the energy of the frontier molecular orbitals, can be tuned by substituting different functional groups, which is crucial for their potential biological activity .

科学研究应用

药理学: 药物合成与开发

5-溴-3-硝基-2-(1H-吡唑-1-基)吡啶: 是一种可用于合成多种药理活性物质的化合物。 其结构包含一个吡啶环,这种环经常出现在具有治疗潜力的分子中 . 同时存在溴原子和硝基使该化合物能够进行进一步的化学修饰,使其成为设计具有潜在抗菌、抗炎和抗肿瘤特性的化合物的通用中间体 .

材料科学: 先进材料合成

在材料科学中,该化合物的坚固杂环骨架可以被整合到先进材料中。 其高热稳定性(从其显著的沸点推断) 使其适合于在热应力下需要耐用性的材料。此外,该化合物的分子刚性

安全和危害

作用机制

Target of Action

It is known that pyrazole derivatives, which this compound is a part of, have a broad range of biological activities .

Mode of Action

It is known that the pyrazole ring structure, which this compound contains, can undergo a switch in positioning of the hydrogen atom between the two ring nitrogen atoms, leading to changes in structure and properties .

Biochemical Pathways

It is known that pyrazole derivatives can affect a variety of biological activities .

Pharmacokinetics

It is known that the compound has a molecular weight of 26906 , which may influence its bioavailability.

Result of Action

It is known that pyrazole derivatives can have a variety of biological effects .

Action Environment

It is known that the compound should be stored in a refrigerated environment .

属性

IUPAC Name |

5-bromo-3-nitro-2-pyrazol-1-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN4O2/c9-6-4-7(13(14)15)8(10-5-6)12-3-1-2-11-12/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCPFCBVFDMEAHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=C(C=C(C=N2)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30650017 | |

| Record name | 5-Bromo-3-nitro-2-(1H-pyrazol-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

446284-40-8 | |

| Record name | 5-Bromo-3-nitro-2-(1H-pyrazol-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Chloro-2-[(2-chloro-4-fluorobenzyl)oxy]-benzoic acid](/img/structure/B1293104.png)

![2-(cyclopropylmethyl)hexahydrocyclopenta[c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B1293108.png)

![tert-butyl 4-[(2E)-3-(dimethylamino)prop-2-enoyl]piperidine-1-carboxylate](/img/structure/B1293110.png)

![6-bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1293119.png)

![1-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B1293123.png)